Methyl 3-[2-(4-chlorophenoxy)acetamido]-4-(4-ethylpiperazin-1-YL)benzoate
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Overview
Description
Methyl 3-[2-(4-chlorophenoxy)acetamido]-4-(4-ethylpiperazin-1-yl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group, an acetamido group, and an ethylpiperazinyl group attached to a benzoate backbone. Its molecular formula is C22H28ClN3O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(4-chlorophenoxy)acetamido]-4-(4-ethylpiperazin-1-yl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-chlorophenoxyacetyl chloride: The 4-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation: The acyl chloride is reacted with 4-ethylpiperazine to form the amide intermediate.
Coupling with methyl 4-aminobenzoate: Finally, the amide intermediate is coupled with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(4-chlorophenoxy)acetamido]-4-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[2-(4-chlorophenoxy)acetamido]-4-(4-ethylpiperazin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(4-chlorophenoxy)acetamido]-4-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-[2-(4-chlorophenoxy)acetamido]-4-(4-ethylpiperazin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H26ClN3O4 |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
methyl 3-[[2-(4-chlorophenoxy)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C22H26ClN3O4/c1-3-25-10-12-26(13-11-25)20-9-4-16(22(28)29-2)14-19(20)24-21(27)15-30-18-7-5-17(23)6-8-18/h4-9,14H,3,10-13,15H2,1-2H3,(H,24,27) |
InChI Key |
GPVZKXKENGFCTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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